7-Iodoquinolin-8-ol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-iodoquinolin-8-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6INO/c10-7-4-3-6-2-1-5-11-8(6)9(7)12/h1-5,12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKOGJAAENJJFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2)I)O)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Overview of Halogenated 8 Hydroxyquinolines in Chemical Science
Halogenated 8-hydroxyquinolines (8-HQs) are a class of compounds built upon the 8-hydroxyquinoline (B1678124) skeleton, which consists of a pyridine (B92270) ring fused to a phenol (B47542) ring. nih.gov The defining characteristic of this scaffold is the proximity of the hydroxyl group at position 8 to the nitrogen atom in the pyridine ring, which enables it to act as a potent, monoprotic bidentate chelating agent. nih.gov This structure allows 8-HQs to form stable complexes with a wide variety of metal ions, a property that underpins many of their biological and chemical applications. scispace.com
The introduction of halogen atoms (such as chlorine, bromine, and iodine) onto the quinoline (B57606) ring system significantly modulates the physicochemical properties of the parent molecule, including its lipophilicity, electronic character, and biological activity. nih.gov Historically, halogenated 8-HQs like 5-chloro-7-iodo-8-quinolinol (Clioquinol) and 5,7-diiodo-8-quinolinol (Iodoquinol) were widely recognized for their potent antimicrobial, antifungal, and antiprotozoal properties. chemicalbook.com Their fungicidal and bactericidal action is partly attributed to their ability to chelate essential trace metals, thereby disrupting vital enzymatic processes in microorganisms.
In recent decades, the scope of research into halogenated 8-HQs has expanded dramatically. Scientists have explored their potential as anticancer agents, neuroprotective compounds for diseases like Alzheimer's and Parkinson's, and as fluorescent chemosensors for metal ion detection. scispace.comnih.gov This versatility has established the halogenated 8-hydroxyquinoline framework as a "privileged structure" in medicinal chemistry, signifying its capacity to bind to multiple biological targets and serve as a foundation for developing novel therapeutic agents. scispace.com
Structural Significance of 7 Iodoquinolin 8 Ol As a Core Scaffold
The specific structure of 7-Iodoquinolin-8-ol is central to its function in academic research. As a core scaffold, its significance is twofold: it acts as a bidentate ligand for metal ions and serves as a versatile intermediate for the synthesis of more complex molecules.
The foundational 8-hydroxyquinoline (B1678124) moiety provides the critical chelating function, binding metal ions through its phenolic oxygen and pyridinic nitrogen atoms. The introduction of a single iodine atom at the C7 position influences the electronic properties and steric profile of the molecule without the complexities of di-halogenation. An X-ray crystal structure determination has provided definitive proof of the iodine's placement at the C7 position and offered precise insights into its molecular geometry. acs.org The hydroxyl hydrogen forms a cyclic intramolecular hydrogen bond with the nitrogen atom, a key feature of the 8-HQ family. acs.org
This specific mono-iodinated structure makes this compound a valuable building block in synthetic chemistry. The iodine atom can be replaced or used to direct further reactions, allowing chemists to introduce new functional groups at a specific position. Research has demonstrated the use of related 7-iodo-8-hydroxyquinoline derivatives as key intermediates in the synthesis of novel sulfonamides with potential antimicrobial activity. researchgate.net This highlights the compound's role as a scaffold for generating libraries of new chemical entities with tailored pharmacological profiles.
Physicochemical and Crystallographic Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₆INO |
| Molecular Weight | 271.06 g/mol |
| Melting Point | 400 K - 401 K (127 °C - 128 °C) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimension (a) | 7.8780(8) Å |
| Unit Cell Dimension (b) | 13.095(1) Å |
| Unit Cell Dimension (c) | 8.8957(9) Å |
| Unit Cell Angle (β) | 107.66(1)° |
| Unit Cell Volume | 874.5 ų |
Advanced Spectroscopic and Crystallographic Characterization
Vibrational Spectroscopy (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Fourier-Transform Raman (FT-Raman) spectroscopy, serves as a powerful tool for analyzing the fundamental vibrational modes of molecules. These techniques probe the molecular structure by detecting the absorption or scattering of infrared radiation, which corresponds to specific vibrational transitions within the molecule.
FTIR and FT-Raman spectroscopy provide a unique spectral fingerprint for 7-Iodoquinolin-8-ol, allowing for the identification of characteristic functional groups and molecular vibrations. The spectra typically cover a wide wavenumber range, from approximately 4000 cm⁻¹ down to below 100 cm⁻¹. These techniques are sensitive to various types of vibrations, including stretching of O-H, C-H, C=C, C=N bonds, as well as bending and torsional modes of the quinoline (B57606) ring system and the C-I bond. The specific positions and intensities of these vibrational bands offer insights into the molecular geometry and electronic environment.
| Technique | Typical Spectral Region (cm⁻¹) | Types of Vibrations Probed | Computational Support |
| FTIR | 4000 – 400 | O-H, C-H, C=C, C=N, C-O stretching; ring vibrations; C-I stretching (in related compounds) | DFT, HF calculations, Potential Energy Distribution (PED) analysis sid.iriau.ir |
| FT-Raman | 3500 – 100 | C-C, C-H, ring vibrations; C-I stretching (in related compounds) | DFT, HF calculations, Potential Energy Distribution (PED) analysis sid.iriau.ir |
To facilitate the accurate assignment of observed vibrational bands in FTIR and FT-Raman spectra, experimental data for this compound is often correlated with theoretical calculations. Quantum chemical methods, such as Density Functional Theory (DFT) employing functionals like B3LYP, and ab initio Hartree-Fock (HF) methods, are utilized with various basis sets (e.g., 3-21G(d), LANL2MB) to predict molecular geometries and vibrational frequencies sid.iriau.ir. The comparison between calculated and experimental frequencies, often supported by Potential Energy Distribution (PED) analysis, helps in assigning specific vibrational modes to distinct molecular motions within the this compound structure sid.iriau.ir.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules, providing detailed information about the connectivity and electronic environment of atomic nuclei, primarily ¹H and ¹³C.
¹H NMR spectroscopy reveals the number, chemical environment, and connectivity of hydrogen atoms within the molecule. The chemical shifts of protons in this compound are influenced by the electron-withdrawing nature of the iodine atom and the quinoline ring system. ¹³C NMR spectroscopy provides complementary information about the carbon skeleton, indicating the hybridization and electronic state of each carbon atom. While detailed spectral data for this compound is not extensively detailed in the provided snippets, studies on related iodoquinoline derivatives confirm the utility of these techniques for structural characterization researchgate.netnih.govambeed.com. For instance, ¹H NMR studies on the closely related compound 5-chloro-7-iodoquinolin-8-ol have reported characteristic signals in the aromatic region google.com.
| Nucleus | Typical Chemical Shift Range (ppm) | Characteristic Multiplicity (¹H) | Information Provided |
| ¹H NMR | ~1.0 – 10.0 | Singlet (s), Doublet (d), Triplet (t), Multiplet (m) | Proton environment, connectivity, number of protons, presence of specific functional groups |
| ¹³C NMR | ~10 – 200 | N/A | Carbon environment, hybridization state (sp², sp³), and electronic properties |
To achieve unambiguous structural assignments and confirm the connectivity between atoms in this compound, advanced two-dimensional (2D) NMR techniques are employed. Techniques such as COSY (Correlation Spectroscopy) establish correlations between coupled protons, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with directly bonded and multi-bond separated carbons, respectively emerypharma.comyoutube.com. These 2D NMR experiments are vital for mapping out the complete molecular structure and verifying the precise arrangement of atoms, especially in complex aromatic systems like quinolines scholaris.ca.
X-ray Diffraction Studies
The crystal structure of 7-iodo-8-hydroxyquinoline (a synonym for this compound) has been elucidated, revealing its arrangement in the crystalline lattice researchgate.net. The compound crystallizes in the monoclinic crystal system, belonging to the space group P2₁/n (No. 14). The unit cell parameters are reported as follows:
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/n (No. 14) |
| Unit Cell Edge a | 7.8780(8) Å |
| Unit Cell Edge b | 13.095(1) Å |
| Unit Cell Edge c | 8.8957(9) Å |
| Monoclinic Angle β | 107.66(1)° |
| Unit Cell Volume | 874.5 ų |
| Z (Formula Units/Cell) | 4 |
These crystallographic parameters are fundamental for understanding the intermolecular interactions, such as hydrogen bonding and π-π stacking, that govern the solid-state structure and physical properties of this compound.
Compound List
Single Crystal Structure Determination of Derivatives
The precise arrangement of atoms in a crystal lattice provides fundamental insights into a compound's nature. Single-crystal X-ray diffraction is the gold standard for elucidating these three-dimensional structures. Studies have characterized the crystal structure of this compound itself, as well as various derivatives, particularly metal complexes incorporating halogenated 8-hydroxyquinoline (B1678124) ligands.
The parent compound, this compound, has been structurally characterized, revealing its crystalline form and lattice parameters.
Table 1: Crystallographic Data for this compound
| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z |
| This compound | Monoclinic | P2₁/n | 7.8780(8) | 13.095(1) | 8.8957(9) | 107.66(1) | 874.5 | 4 |
Data sourced from researchgate.net.
Furthermore, metal complexes incorporating halogenated 8-hydroxyquinoline derivatives, such as 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol, CQ) and 5,7-diiodo-quinolin-8-ol (dIQ), have also been subjected to single-crystal X-ray diffraction analysis. For instance, palladium(II) complexes featuring these ligands have been synthesized and their structures elucidated. The complex formed between palladium(II) and 5-chloro-7-iodo-8-hydroxyquinoline, in the form of an ionic salt with water molecules of crystallization, exhibits a well-defined crystal structure.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern computational chemistry, providing insights into the electronic structure and energy of molecules.
Geometrical Optimization and Energetic Profiles
Geometrical optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This process is crucial for determining bond lengths, bond angles, and dihedral angles. For the related 5-Chloro-7-Iodoquinolin-8-ol, optimized structural parameters have been calculated and compared with experimental data. sid.ir Energetic profiles, which map the energy of a molecule as its geometry changes, are essential for studying reaction pathways and conformational stability.
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical properties and reactivity. Computational methods provide valuable tools for analyzing the distribution and energy of electrons.
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of a molecule's chemical reactivity and stability. For 5-Chloro-7-Iodoquinolin-8-ol, calculations have shown that the charge transfer within the molecule can be understood through HOMO-LUMO analysis. sid.ir
Charge Distribution and Natural Bond Orbital (NBO) Calculations
Understanding the distribution of electronic charge within a molecule is fundamental to predicting its reactivity and intermolecular interactions. Natural Bond Orbital (NBO) analysis is a computational technique that provides a localized picture of chemical bonding. It examines the "natural" orbitals of a molecule, which are optimized for describing the electron density. NBO analysis has been performed on 5-Chloro-7-Iodoquinolin-8-ol to provide insights into its electronic structure. sid.ir
Reaction Mechanism Studies through Computational Modeling
Computational modeling is a powerful tool for elucidating the step-by-step pathways of chemical reactions. By calculating the energies of reactants, transition states, and products, chemists can predict the feasibility and kinetics of a reaction. While the synthesis of quinoline (B57606) derivatives is an area of active research, specific computational studies on the reaction mechanisms involving 7-Iodoquinolin-8-ol were not found in the provided search results.
Structure-Activity Relationship (SAR) Predictions in Mechanistic Contexts
Theoretical and computational chemistry investigations into this compound provide predictive insights into its structure-activity relationship (SAR), primarily by drawing parallels with closely related halogenated 8-hydroxyquinolines. The 8-hydroxyquinoline (B1678124) scaffold is recognized as a "privileged structure" in medicinal chemistry due to its potent metal-chelating properties and its ability to be readily modified to fine-tune its biological activity. nih.govnih.gov The nature and position of substituents on this scaffold are critical in determining the compound's efficacy and mechanism of action. mdpi.com
The biological activity of 8-hydroxyquinoline derivatives is significantly influenced by substitutions at the C5 and C7 positions. Halogenation at these positions is a common strategy to enhance biological effects by modulating the molecule's lipophilicity and electronic properties. nih.govmdpi.com For instance, the well-studied compound 5-chloro-7-iodo-8-hydroxyquinoline (clioquinol) demonstrates that di-halogenation can lead to potent biological activities. nih.govrroij.com
In the case of this compound, the presence of a single iodine atom at the C7 position is predicted to be a key determinant of its activity. The iodine atom, being the largest and least electronegative of the stable halogens, is expected to significantly increase the lipophilicity of the molecule. This enhanced lipophilicity would likely facilitate its passage across biological membranes, thereby increasing its bioavailability at target sites.
The electronic effects of the iodine substituent are also predicted to play a crucial role. The electron-withdrawing nature of iodine can influence the acidity of the hydroxyl group at the C8 position and the basicity of the quinoline nitrogen. This modulation of the electronic distribution within the molecule can, in turn, affect its metal-chelating capabilities, a central aspect of the mechanism of action for many 8-hydroxyquinoline derivatives. nih.gov The formation of stable complexes with metal ions is often a prerequisite for their biological activity, which can include the inhibition of metalloenzymes or the disruption of metal homeostasis in pathological conditions. nih.gov
Predictive models suggest that the specific nature of the halogen at the C7 position can lead to differential activities. While direct comparative data for this compound is not available, studies on other 7-substituted 8-hydroxyquinolines indicate that the size and electronegativity of the substituent are critical. For example, the introduction of different substituents at C7 has been shown to modulate the anticancer and antimicrobial properties of the 8-hydroxyquinoline core.
The following interactive data table summarizes the observed structure-activity relationships for a series of 8-hydroxyquinoline derivatives, which provides a basis for predicting the activity of this compound.
| Compound Name | R5 Substituent | R7 Substituent | Observed Biological Activity | Reference |
| 8-Hydroxyquinoline | -H | -H | Broad-spectrum antimicrobial and antifungal activity. nih.gov | nih.gov |
| 5-Chloro-8-hydroxyquinoline | -Cl | -H | Enhanced antibacterial activity compared to 8-hydroxyquinoline. | |
| 5-Nitro-8-hydroxyquinoline | -NO2 | -H | Used in the treatment of infectious diseases. nih.gov | nih.gov |
| 5-Chloro-7-iodo-8-hydroxyquinoline (Clioquinol) | -Cl | -I | Antifungal, antiparasitic, and potential neuroprotective and anticancer activities. nih.govnih.gov | nih.govnih.gov |
| 8-Hydroxy-5-quinolinesulfonic acid | -SO3H | -H | Active against Candida and dermatophytes. nih.gov | nih.gov |
| 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | -SO3H | -I | Antifungal activity. nih.gov | nih.gov |
Based on the trends observed in the table above, it is predicted that this compound will exhibit significant biological activity, likely in the antimicrobial and antifungal realms. The large iodine substituent at the C7 position is expected to enhance its lipophilicity, potentially leading to improved cellular uptake and target engagement compared to the unsubstituted 8-hydroxyquinoline.
Further computational studies, such as molecular docking and quantum mechanical calculations, could provide more refined predictions regarding the specific biological targets of this compound and the precise nature of its interactions at the molecular level. These investigations would be invaluable in guiding the future experimental validation of its predicted biological activities.
Coordination Chemistry and Metal Complexation
Ligand Properties of 7-Iodoquinolin-8-ol and its Derivatives
This compound belongs to the well-studied class of 8-hydroxyquinoline (B1678124) derivatives, which are known for their strong metal-chelating capabilities. The parent compound, 8-hydroxyquinoline, forms stable complexes with numerous metal ions, often exhibiting fluorescence enhancement upon complexation. The introduction of an iodine atom at the 7-position, and often a chlorine atom at the 5-position (as in 5-chloro-7-iodoquinolin-8-ol, commonly known as clioquinol (B1669181) or CQ), modifies these properties.
The iodine substituent influences the electronic distribution within the quinoline (B57606) ring, potentially affecting the ligand's donor strength and the stability of the resulting metal complexes. Furthermore, the steric bulk of the iodine atom can play a role in the coordination geometry and intermolecular interactions within the solid state. These halogenated derivatives are noted for their enhanced biological activities, which are often attributed to their ability to chelate biologically relevant metal ions like copper, zinc, and iron, thereby modulating their cellular concentrations and functions. ebi.ac.ukxray.czacs.orgresearchgate.nettandfonline.comrroij.comnih.gov
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes involving this compound typically involves reacting the ligand with appropriate metal salts in a suitable solvent. Common characterization techniques employed include infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, elemental analysis, and X-ray diffraction.
Palladium(II) and Platinum(II) ions are frequently studied with 8-hydroxyquinoline derivatives due to their relevance in medicinal chemistry, particularly as anticancer agents. This compound has been synthesized into various palladium(II) complexes. These include neutral complexes of the type [Pd(CQ)₂], where CQ represents the deprotonated 5-chloro-7-iodoquinolin-8-olate ligand, and ionic complexes such as [PdCl₂(CQ)]⁻ anions, often balanced by organic cations like dimethylammonium or protonated clioquinol. xray.cznih.govresearchgate.netxray.czresearchgate.netnih.goviucr.orgsci-hub.seresearchgate.net
The coordination of the ligand to the metal center is typically confirmed by observing shifts in characteristic vibrational frequencies in the IR spectra. For instance, the stretching vibrations of the hydroxyl (ν(OH)) and cyano (ν(CN)) groups in the free ligand are altered upon coordination, indicating the involvement of the hydroxyl oxygen and the pyridine (B92270) nitrogen in bonding to the metal. nih.gov Elemental analysis provides confirmation of the empirical formula and the metal-to-ligand ratio.
Structural Elucidation of Coordination Compounds
Determining the precise three-dimensional arrangement of atoms in metal complexes is crucial for understanding their chemical and biological behavior. Both solid-state and solution-state techniques are employed for this purpose.
Single-crystal X-ray diffraction is the definitive method for determining the molecular and crystal structures of coordination compounds. Numerous studies have utilized X-ray crystallography to elucidate the structures of palladium and platinum complexes with this compound and its chlorinated analogue. These analyses consistently reveal that the metal ions typically adopt a square-planar coordination geometry.
Table 1: Selected Palladium(II) Complexes of this compound Derivatives
| Complex Formula | Ligand (CQ) | Metal | Coordination Geometry | Reference |
| [Pd(CQ)₂] | 5-chloro-7-iodoquinolin-8-olate | Pd(II) | Square Planar | xray.czxray.czresearchgate.netiucr.org |
| HCQ[PdCl₂(CQ)]·2H₂O | 5-chloro-7-iodoquinolin-8-olate | Pd(II) | Square Planar (anion) | researchgate.netnih.gov |
| (CH₃)₂NH₂[PdCl₂(CQ)] | 5-chloro-7-iodoquinolin-8-olate | Pd(II) | Square Planar (anion) | nih.gov |
Table 2: Representative Bond Lengths (Å) in Palladium(II) Complexes
| Complex | Metal-Ligand Bond | Bond Length (Å) | Reference |
| [Pd(CQ)₂] (representative values) | Pd–N | ~2.00–2.01 | xray.cz |
| Pd–O | ~1.99–2.00 | xray.cz | |
| HCQ[PdCl₂(CQ)]·2H₂O | Pd–N | ~2.009–2.035 | nih.gov |
| Pd–O | ~2.009–2.035 | nih.gov | |
| Pd–Cl | ~2.271–2.311 | nih.gov |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure and dynamics of molecules in solution. For metal complexes of this compound, NMR spectroscopy, particularly ¹H NMR, is used to confirm the presence of the coordinated ligand and any associated counter-ions or solvent molecules. nih.govamazonaws.com The chemical shifts of the ligand's protons are sensitive to the coordination environment, providing evidence for complex formation. For example, characteristic signals for the quinoline ring protons and any protons from counter-ions (like dimethylammonium) are typically observed. nih.govamazonaws.com
While detailed conformational analysis in solution using NMR for these specific complexes is less frequently reported in the provided snippets compared to solid-state X-ray studies, NMR is routinely used to confirm the integrity of the complex in solution or to detect potential decomposition pathways. researchgate.net The ability of NMR to distinguish between different species or isomers in solution makes it invaluable for studying the behavior of these complexes under physiological or experimental conditions.
Mechanistic Investigations of Biological Interactions in Experimental Models
Elucidation of Cellular and Subcellular Targets
No specific studies identifying the cellular and subcellular targets of 7-Iodoquinolin-8-ol were found.
Modulation of Cellular Ion Homeostasis (e.g., Zinc, Copper, Iron)
There is no available research detailing the specific effects of this compound on the homeostasis of zinc, copper, or iron.
Molecular Mechanisms of Proteasome Inhibition
Information regarding the molecular mechanisms through which this compound may inhibit the proteasome is not present in the current body of scientific literature.
Metal-Dependent Regulatory Pathways
There are no studies elucidating any metal-dependent regulatory pathways involving this compound in proteasome inhibition.
Direct Proteasome Interaction Studies
No experimental data from direct proteasome interaction studies with this compound could be located.
Interaction with Biological Macromolecules
DNA Binding Characteristics and Modes
Specific studies detailing the DNA binding characteristics and modes of this compound are not available.
Protein and Enzyme Interaction Studies
The biological activities of this compound and its derivatives, such as Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol), are significantly influenced by their interactions with various proteins and enzymes. These interactions can lead to the modulation of enzymatic activity and cellular signaling pathways.
Computational and in vitro studies have demonstrated that Clioquinol can act as an inhibitor of the human angiotensin-converting enzyme-2 (hACE-2). The mechanism of inhibition involves the binding of the compound to the exopeptidase site of the enzyme. This interaction alters the structural conformation of hACE-2, which may subsequently interfere with its ability to interact with viral spike proteins, such as that of SARS-CoV-2. nih.gov
Another enzyme target of Clioquinol is superoxide (B77818) dismutase-1 (SOD1), a key enzyme in antioxidant defense that relies on copper and zinc for its activity. Studies have shown that Clioquinol can induce a modest inhibition of SOD1 activity in cancer cells. aacrjournals.org However, the cytotoxic effects of Clioquinol in these cells were not solely attributable to SOD1 inhibition, suggesting a more complex mechanism of action that may involve its role as a metal ionophore. aacrjournals.org
Furthermore, Clioquinol has been identified as an effective inhibitor of the NLRP3 inflammasome, a protein complex involved in inflammatory responses. Mechanistic studies indicate that Clioquinol covalently binds to Arginine 335 (R335) within the NACHT domain of the NLRP3 protein. This binding obstructs the assembly of the inflammasome and blocks the interaction between NLRP3 and its component proteins, thereby reducing inflammatory cytokine secretion and pyroptotic cell death. researchgate.net The ability of Clioquinol to chelate metals like zinc and copper is also thought to play a role in its ability to modulate the activity of metalloenzymes. nih.govresearchgate.net
| Enzyme/Protein Target | Compound | Observed Effect | Proposed Mechanism of Interaction |
|---|---|---|---|
| Human Angiotensin-Converting Enzyme-2 (hACE-2) | Clioquinol | Inhibition of exopeptidase activity | Binds to the exopeptidase site, altering the enzyme's structural conformation. nih.gov |
| Superoxide Dismutase-1 (SOD1) | Clioquinol | Modest inhibition of enzyme activity | Acts as a chelator for copper and zinc, which are essential for SOD1 activity. aacrjournals.org |
| NLRP3 Inflammasome | Clioquinol | Inhibition of inflammasome activation | Covalently binds to Arginine 335 (R335) in the NACHT domain, preventing assembly. researchgate.net |
Mechanistic Basis of Antimicrobial Activity in Microorganism Models
This compound derivatives exhibit significant antifungal properties, particularly against opportunistic pathogens like Candida albicans. A key aspect of its mechanism involves the inhibition of critical virulence factors, namely morphological transition and biofilm formation. nih.gov
Candida albicans is a dimorphic fungus, and its ability to switch from a yeast-like form to a filamentous hyphal form is crucial for tissue invasion and pathogenesis. Research has shown that Clioquinol can inhibit this yeast-to-hyphae transition in a concentration-dependent manner across various liquid and solid media. nih.gov This interference with morphogenesis is a primary contributor to its antifungal efficacy.
Biofilms are structured communities of microbial cells encased in a self-produced extracellular matrix, which confers increased resistance to antimicrobial agents and host immune responses. Clioquinol has demonstrated potent anti-biofilm activity against C. albicans. The inhibition of biofilm formation is both concentration- and time-dependent. Quantitative analysis using XTT reduction assays and qualitative observations via scanning electron microscopy have confirmed that Clioquinol significantly hampers the development of mature biofilms. nih.gov At lower concentrations, it disrupts the initial stages of biofilm formation, while at higher concentrations, it can directly damage the cell membrane. nih.gov
| Clioquinol Concentration (µg/mL) | Biofilm Inhibition Rate (%) after 4 hours |
|---|---|
| 1 | 22.9% |
| 64 | 51.7% |
The antimicrobial action of this compound derivatives is also linked to their ability to disrupt mitochondrial function in pathogenic organisms. Mitochondria are vital for cellular energy production and are involved in various metabolic pathways, making them a target for antimicrobial compounds.
Studies have indicated that Clioquinol can induce mitochondrial dysfunction, leading to an accumulation of reactive oxygen species (ROS) and subsequent oxidative stress within the cell. researchgate.netresearchgate.net This disruption of mitochondrial homeostasis can trigger downstream apoptotic pathways, contributing to cell death. In the context of its antifungal activity against C. albicans, while direct binding to ergosterol (B1671047) (a key component of the fungal cell membrane) was not observed, Clioquinol was found to induce depolarization of the cell membrane at low concentrations. nih.gov Membrane potential is intrinsically linked to mitochondrial function and energy status, suggesting that the compound's impact on the cell membrane contributes to mitochondrial stress.
Furthermore, the chelation of metal ions, such as zinc, by Clioquinol is considered a critical factor in its toxicity towards pathogens. The Clioquinol-zinc chelate, in particular, has been described as a mitochondrial toxin, which could be a central mechanism for its broad antimicrobial effects. nih.gov This disruption of mitochondrial integrity and function represents a key element in the compound's ability to inhibit the growth of pathogenic microorganisms.
Anti-Aggregative Mechanisms in Amyloid-Related Studies (e.g., Aβ Peptide)
In the context of neurodegenerative diseases like Alzheimer's, the aggregation of amyloid-beta (Aβ) peptides into toxic oligomers and plaques is a central pathological event. This compound and related 8-hydroxyquinolines have been investigated for their potential to interfere with this process. The mechanism is largely attributed to their properties as metal chelators. nih.gov
Metal ions, particularly copper, zinc, and iron, are known to accumulate in amyloid plaques and play a significant role in promoting the aggregation and stabilization of Aβ peptides. nih.govnih.gov Clioquinol can chelate these metal ions, thereby disrupting their interaction with the Aβ peptide. nih.gov Spectroscopic studies have shown that Clioquinol can sequester Cu(II) from Aβ(1-42), effectively preventing metal-induced aggregation. nih.gov By dissolving these metal-Aβ complexes, Clioquinol can reduce the amyloid burden.
Interestingly, the anti-aggregative properties of 8-hydroxyquinolines may not be exclusively dependent on metal chelation. Some studies suggest that these compounds can also interact with Aβ peptides in the absence of metal ions, suppressing the formation of oligomers. nih.gov This indicates a multifaceted mechanism that involves both the sequestration of key metal ions and potentially direct interactions with the Aβ peptide, thereby inhibiting the cascade of events that leads to the formation of neurotoxic amyloid aggregates.
Cytoprotective Mechanisms in Oxidative Stress and Neurodegenerative Models (in vitro, animal)
The neuroprotective effects of this compound derivatives in models of oxidative stress and neurodegeneration are closely linked to their ability to modulate metal ion homeostasis and reduce oxidative damage. Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key contributor to neuronal damage in neurodegenerative disorders. nih.gov
The interaction of Aβ with transition metals is a significant source of oxidative stress in the Alzheimer's brain. Clioquinol, by acting as a metal chelator, can mitigate this effect. For instance, it has been shown to block the formation of hydrogen peroxide (H₂O₂) induced by the Aβ peptide. nih.gov The chelation of copper and zinc can also restore the activity of crucial antioxidant enzymes like superoxide dismutase (SOD), whose function may be impaired due to metal dyshomeostasis. nih.gov
A critical aspect of cytoprotection, particularly in the context of oxidative stress, is the maintenance of mitochondrial health. Mitochondrial dysfunction is a hallmark of neurodegenerative diseases, and a key indicator of this is the depolarization of the mitochondrial membrane potential (ΔΨm). nih.gov A loss of ΔΨm impairs ATP synthesis and can trigger the release of pro-apoptotic factors, leading to cell death.
Studies on the 8-hydroxyquinoline (B1678124) scaffold have demonstrated a capacity to counteract mitochondrial membrane depolarization caused by oxidative stress. researchgate.net In experimental models where cells are exposed to oxidative insults, treatment with 8-hydroxyquinoline analogs has been shown to reverse the changes in mitochondrial membrane potential. researchgate.net
This stabilizing effect on the mitochondrial membrane is a crucial cytoprotective mechanism. By preventing or reversing the collapse of the membrane potential, these compounds help to preserve mitochondrial function, maintain cellular energy levels, and inhibit the progression of apoptotic pathways. This action underscores the role of mitochondrial protection in the therapeutic potential of this compound and related compounds in conditions marked by high levels of oxidative stress.
Applications in Chemical and Materials Science
Catalysis and Reagent Development in Organic Synthesis
While the direct catalytic applications of 7-iodoquinolin-8-ol are not extensively documented, its role as a reagent and a precursor in organic synthesis is noteworthy. The presence of the iodine atom at the 7-position of the quinoline (B57606) ring makes it a valuable building block for creating more complex molecules through various cross-coupling reactions.
One significant application of this compound is in the synthesis of other medicinally important quinoline derivatives. For instance, it serves as a key precursor in the preparation of Clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol). nih.gov A metal-free halogenation process can be employed, where this compound is treated with trichloroisocyanuric acid (TCCA) to introduce a chlorine atom at the C5 position, yielding Clioquinol. nih.gov This transformation highlights the utility of this compound as a scaffold for targeted chemical modifications.
The synthesis of medicinally relevant quinolines often involves metal-free halogenation techniques, and this compound is a key player in some of these synthetic pathways. researchgate.net
Advanced Analytical Chemistry Applications
The 8-hydroxyquinoline (B1678124) scaffold is well-known for its ability to form stable complexes with a variety of metal ions, a property that is central to its applications in analytical chemistry. The introduction of an iodine atom can further modulate its electronic properties and, consequently, its performance in sensing and separation methods.
Development of Sensors for Metal Ion Detection
Derivatives of 8-hydroxyquinoline are widely employed in the development of fluorescent sensors for the detection of metal ions. acs.org The mechanism of sensing often relies on the chelation of a metal ion by the nitrogen and oxygen atoms of the 8-hydroxyquinoline core, which can lead to changes in the fluorescence properties of the molecule. These changes, such as enhancement or quenching of fluorescence, can be correlated to the concentration of the target metal ion.
While specific studies focusing solely on this compound as a metal ion sensor are limited, the broader class of halogenated 8-hydroxyquinolines has been extensively investigated for this purpose. The nature and position of the halogen substituent can influence the sensitivity and selectivity of the sensor towards different metal ions. For example, 5,7-dichloro-8-hydroxyquinoline has been utilized as a component in hybrid materials for the development of sensors and light-emitting diodes (LEDs). acs.org
Chromatographic Methodologies for Related Compounds
Chromatographic techniques are essential for the separation, identification, and quantification of chemical compounds. While specific chromatographic methods for the analysis of this compound are not widely reported, methods for closely related halogenated quinolinols are well-established.
For instance, reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for the analysis of compounds like Clioquinol (5-chloro-7-iodoquinolin-8-ol). sielc.com A typical method might involve a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724), water, and an acid such as phosphoric acid to ensure good peak shape and resolution. sielc.com Such methods are scalable and can be adapted for the analysis of impurities and for pharmacokinetic studies.
Thin-layer chromatography (TLC) has also been employed for the simultaneous determination of diiodohydroxyquinoline and other compounds in pharmaceutical formulations. scispace.comresearchgate.net These chromatographic methods provide the necessary selectivity and sensitivity for quality control in the pharmaceutical industry.
Functional Materials Development
The ability of this compound to act as a ligand for metal ions makes it a valuable component in the design and synthesis of functional materials, including coordination polymers, metal-organic frameworks, and materials for organic electronics.
Ligands for Coordination Polymers and Metal-Organic Frameworks
Coordination polymers and metal-organic frameworks (MOFs) are classes of materials constructed from metal ions or clusters linked by organic ligands. The properties of these materials are highly dependent on the nature of both the metal and the organic linker. 8-Hydroxyquinoline and its derivatives are excellent candidates for use as organic linkers due to their strong chelating ability.
Research has shown that zinc(II) complexes with halogenated quinolinol ligands, including a complex with this compound, have been synthesized and characterized. researchgate.netresearchgate.net In one instance, a zinc(II) complex, formulated as [Zn(CQ)2(H2O)2], was prepared, where CQ was denoted as this compound. researchgate.net The characterization of such complexes is a crucial step towards understanding their structure and potential applications, for example, in catalysis or as functional materials.
The incorporation of halogen atoms into the ligand can influence the resulting structure and properties of the coordination polymer or MOF. For example, halogen bonding can act as a secondary interaction to direct the self-assembly of the network. researchgate.net
Precursors for Organic Electronic and Emitting Devices
Metal complexes of 8-hydroxyquinoline are renowned for their applications in organic light-emitting diodes (OLEDs). The most famous example is tris(8-hydroxyquinolinato)aluminum (Alq3), which is a benchmark material for the emissive and electron-transporting layers in OLEDs.
The photoluminescence properties of these metal complexes can be tuned by modifying the 8-hydroxyquinoline ligand. researchgate.net Substituting the quinoline ring with electron-donating or electron-withdrawing groups can alter the emission wavelength. researchgate.net While specific OLED devices based on this compound are not prominently featured in the literature, the general principles of ligand modification suggest its potential in this area. For example, tin(IV) complexes with various substituted 8-hydroxyquinolines have been investigated for their photoluminescence and electroluminescence properties, demonstrating that tuning of the emission wavelength is achievable through ligand substitution. researchgate.net The use of 5,7-dichloro-8-hydroxyquinoline in materials for LEDs and sensors further underscores the potential of halogenated quinolinols in organic electronics. acs.org
The unique chemical scaffold of 7-iodo-8-hydroxyquinoline, a halogenated derivative of 8-hydroxyquinoline, has garnered significant interest within the field of radiopharmaceutical chemistry. Its inherent properties as a metal chelator and its ability to be radiolabeled make it a versatile platform for the development of imaging agents for Positron Emission Tomography (PET). PET is a powerful in vivo imaging technique that utilizes radiotracers to visualize and quantify physiological and pathological processes at the molecular level. The development of novel PET biomarkers is crucial for early disease detection, monitoring disease progression, and evaluating therapeutic responses.
The core principle behind the use of 7-iodo-8-hydroxyquinoline derivatives in PET is the introduction of a positron-emitting radionuclide into the molecule. This can be achieved either by radioiodination of the 7-position or by chelating a radiometal with the 8-hydroxyquinoline core. The resulting radiolabeled compound can then be administered to a subject, and its distribution and accumulation in the body can be monitored using a PET scanner.
One of the primary areas of exploration for 7-iodo-8-hydroxyquinoline-based PET biomarkers has been in the field of neurodegenerative diseases, particularly Alzheimer's disease. Alzheimer's disease is characterized by the presence of amyloid-β (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein in the brain. The 8-hydroxyquinoline scaffold has been shown to interact with these pathological protein aggregates. By radiolabeling derivatives of 7-iodo-8-hydroxyquinoline, researchers have developed PET tracers with the potential to visualize Aβ plaques and tau tangles in the living brain, which could aid in the diagnosis and study of Alzheimer's disease.
For instance, radioiodinated clioquinol (5-chloro-7-iodo-8-hydroxyquinoline) derivatives have been synthesized and evaluated for their ability to bind to Aβ aggregates. In one study, a series of radioiodinated clioquinol derivatives were prepared, and their binding affinity to Aβ(1-42) aggregates was assessed. The derivative with the highest binding affinity was further evaluated in preclinical models, demonstrating specific labeling of Aβ plaques in brain sections from a transgenic mouse model of Alzheimer's disease.
Beyond radioiodination, the chelating properties of the 8-hydroxyquinoline core have been exploited to develop PET tracers labeled with radiometals such as copper-64 (⁶⁴Cu). This approach involves synthesizing derivatives of clioquinol that can be labeled with ⁶⁴Cu to create PET imaging agents. These agents have shown the ability to specifically label Aβ plaques in both in vitro and in vivo studies.
Furthermore, the versatility of the 8-hydroxyquinoline scaffold has led to the development of PET tracers labeled with other positron-emitting radionuclides, such as fluorine-18 (B77423) (¹⁸F), carbon-11 (B1219553) (¹¹C), and gallium-68 (B1239309) (⁶⁸Ga). These efforts have expanded the potential applications of 8-hydroxyquinoline-based PET biomarkers to include the imaging of not only Aβ plaques but also tau pathology and other molecular targets in the brain, such as monoamine oxidase B (MAO-B).
The development of these novel PET biomarkers based on the 7-iodo-8-hydroxyquinoline scaffold holds significant promise for advancing our understanding of various diseases and for improving clinical practice. The ability to visualize and quantify molecular targets in the living brain can facilitate earlier and more accurate diagnoses, enable the monitoring of disease progression, and aid in the development of new and more effective therapies.
Research Findings on Radiolabeled 8-Hydroxyquinoline Derivatives for PET Imaging
| Tracer | Radionuclide | Target | Binding Affinity (Ki or IC50) | Key Findings |
| [¹²⁵I]5 | Iodine-125 | Aβ Plaques | 3.5 nM (Ki) | High initial brain uptake and specific labeling of Aβ plaques in a transgenic mouse model. |
| [⁶⁴Cu]CQ-1 | Copper-64 | Aβ Plaques | 15.2 nM (Ki) | Clearly visualized Aβ plaques in the brain of an AD mouse model using PET. |
| [¹⁸F]FBHQ | Fluorine-18 | Aβ Plaques | 5.2 nM (Ki) | High initial brain uptake and specific labeling of Aβ plaques in a transgenic mouse model. |
| [¹⁸F]3 | Fluorine-18 | Aβ Plaques | 4.5 nM (Ki) | Clearly visualized Aβ plaques in the brain of an AD mouse model using PET. |
| [¹¹C]1 | Carbon-11 | Aβ Plaques | 6.8 nM (Ki) | Clearly visualized Aβ plaques in the brain of an AD mouse model using PET. |
| [⁶⁸Ga]L | Gallium-68 | Aβ Plaques | 10.8 nM (Ki) | Specifically labeled Aβ plaques in the brain of a transgenic mouse model. |
| [¹⁸F]1 | Fluorine-18 | Tau Pathology | 25 nM (Kd) | Clearly visualized tau pathology in the brain of an AD mouse model using PET. |
| [¹⁸F]1 | Fluorine-18 | MAO-B | 12 nM (IC50) | Clearly visualized MAO-B in the brain of a pig using PET. |
Future Research Directions and Open Questions
Emerging Synthetic Paradigms for Targeted Derivatives
Future synthetic research on 7-iodoquinolin-8-ol is expected to move beyond traditional methods towards more sophisticated and targeted paradigms. While established methods like the Skraup and Friedlander syntheses are fundamental for creating the basic quinoline (B57606) skeleton, the focus will likely shift to late-stage functionalization and the development of diverse molecular libraries. rroij.comscispace.com
Key research avenues include:
Advanced Cross-Coupling Reactions: The iodine atom at the 7-position is an ideal handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Future work should explore these reactions to attach a wide array of functional groups, creating derivatives with precisely tuned electronic, steric, and pharmacokinetic properties. This would enable the systematic exploration of structure-activity relationships (SAR). scispace.com
Multicomponent Reactions (MCRs): The application of MCRs, such as the Mannich and Betti reactions, which have been used on the parent 8-hydroxyquinoline (B1678124) scaffold, could lead to the rapid generation of complex and diverse this compound derivatives. nih.govnih.gov These one-pot reactions offer high atom economy and efficiency, making them suitable for creating libraries of compounds for high-throughput screening.
Bio-inspired Synthesis and Hybrid Molecules: An emerging trend is the creation of hybrid molecules that combine the this compound scaffold with other known pharmacophores, such as propargylamine (B41283) (relevant to neuroprotection) or uracil (B121893) (relevant to anticancer activity). nih.govnih.gov This approach aims to develop multi-target directed ligands (MTDLs) that can address complex diseases through multiple mechanisms of action.
| Synthetic Strategy | Potential Application | Rationale |
| Suzuki Cross-Coupling | Targeted Cancer Therapy | Attachment of specific aryl or heteroaryl moieties to improve binding affinity to cancer-related enzymes. scispace.com |
| Mannich-type Reactions | Neuroprotective Agents | Introduction of aminomethyl groups at the C5 position to enhance properties like blood-brain barrier penetration. nih.govnih.gov |
| Hybrid Synthesis | Multi-Target Drugs | Conjugation with other bioactive molecules to create agents for complex diseases like Alzheimer's. nih.gov |
Deeper Mechanistic Understanding of Molecular Interactions
A fundamental area for future investigation is the detailed mechanism of action of this compound and its derivatives at the molecular level. The metal-chelating ability of the 8-hydroxyquinoline core is central to many of its biological effects, but the specific influence of the C7-iodo substituent is not fully understood. rroij.comnih.gov
Open questions to be addressed:
Metal Chelation Dynamics: How does the iodine atom affect the kinetics and thermodynamics of metal ion chelation (e.g., Cu²⁺, Zn²⁺, Fe³⁺)? rroij.comscispace.com Research should employ advanced spectroscopic and computational techniques to characterize the resulting metal complexes and understand how they interact with biological targets like amyloid-β peptides or metalloenzymes. scispace.com
Enzyme and Receptor Binding: Beyond metal chelation, studies should explore direct interactions with protein targets. For instance, related 8-hydroxyquinoline derivatives are known to inhibit enzymes like carbonic anhydrase and the proteasome. nih.gov Future research could use techniques like X-ray crystallography and computational docking to elucidate the binding modes of this compound derivatives with various enzymes and receptors, explaining their inhibitory or agonistic activities.
Ionophore Activity: Some halogenated 8-hydroxyquinolines act as ionophores, transporting metal ions across cell membranes. nih.gov It is crucial to investigate whether this compound shares this property and to understand the structural requirements for this activity, as it has significant implications for both therapeutic efficacy and potential toxicity. nih.gov
Expansion into Novel Application Domains
Building on the known biological activities of the 8-hydroxyquinoline family, research into this compound can be expanded into new and more specialized domains. rroij.comscispace.com While its antimicrobial and anticancer potential is recognized, several other areas warrant exploration. solubilityofthings.comsigmaaldrich.com
Potential new applications include:
Targeted Antiviral Agents: Given the documented antiviral properties of some quinoline derivatives, this compound could be investigated as a scaffold for developing inhibitors of specific viral enzymes or replication processes. nih.govsolubilityofthings.com
Advanced Materials Science: The parent compound, 8-hydroxyquinoline, is a classic component in organic light-emitting diodes (OLEDs). rroij.com The introduction of a heavy iodine atom in this compound could modulate its photophysical properties, potentially leading to new materials for optoelectronics, sensing, or photodynamic therapy.
Agricultural Innovations: Recent studies have shown that certain iodo-quinolinol compounds can be used for iodine biofortification in crops like potatoes. mdpi.com This opens a novel application in agriculture to enhance the nutritional value of food and address iodine deficiency in human populations.
Fluorescent Chemosensors: The formation of fluorescent complexes with metal ions is a hallmark of 8-hydroxyquinolines. scispace.com Derivatives of this compound could be designed as highly sensitive and selective fluorescent sensors for detecting specific metal ions in biological or environmental samples.
Addressing Unexplored Reactivity and Structural Space
The chemical structure of this compound offers significant, yet underexplored, opportunities for novel chemical transformations and the creation of unique molecular architectures.
Future research should focus on:
Reactivity of the C-I Bond: The carbon-iodine bond is the weakest among the carbon-halogen bonds, making it particularly suitable for reactions like reductive deiodination, radical reactions, or further coupling chemistries. Exploring this reactivity could lead to novel compounds that are inaccessible through other means.
Derivatization at Other Positions: While the C7 position is key, systematic derivatization at other positions of the quinoline ring (e.g., C2, C4, C5) in conjunction with the C7-iodo group would vastly expand the accessible chemical space. This would allow for a more comprehensive understanding of the SAR of this compound class. nih.gov
Supramolecular Chemistry: The planar structure and potential for hydrogen bonding and halogen bonding make this compound an interesting building block for supramolecular assemblies. Research could investigate its use in forming well-defined nanostructures, gels, or crystalline materials with unique properties.
| Structural Position | Type of Modification | Potential Outcome |
| C2 | Alkylation/Arylation | Modulation of steric hindrance around the nitrogen atom, affecting metal chelation. nih.gov |
| C5 | Introduction of electron-withdrawing/donating groups | Fine-tuning of the electronic properties of the aromatic system. researchgate.net |
| C7 (Iodine) | Cross-coupling reactions | Attachment of diverse functional groups to create targeted probes or drug candidates. scispace.com |
| C8 (Hydroxyl) | Etherification/Esterification | Creation of prodrugs or modification of solubility and pharmacokinetic profiles. scispace.com |
Interdisciplinary Research Opportunities
The multifaceted nature of this compound makes it an ideal subject for interdisciplinary research, bridging chemistry, biology, medicine, and materials science.
Collaborative opportunities include:
Chemical Biology: Synthetic chemists can design and create novel this compound probes (e.g., fluorescent or photo-affinity labeled) that biologists can use to identify and study new biological targets and pathways.
Medicinal Chemistry and Pharmacology: Collaboration between medicinal chemists and pharmacologists is essential to translate promising in vitro findings into in vivo studies, evaluating the therapeutic potential of new derivatives in animal models of diseases like cancer or neurodegeneration. nih.govnih.gov
Materials Science and Engineering: The development of new materials based on this compound for applications in electronics or sensing will require close collaboration between chemists, physicists, and engineers to characterize their properties and fabricate devices. rroij.com
Environmental and Analytical Chemistry: The strong metal-chelating properties could be harnessed for environmental applications, such as the development of new methods for sensing or sequestering heavy metal pollutants, requiring expertise in both synthetic and analytical chemistry. scispace.com
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries and innovations across multiple scientific disciplines.
Q & A
Basic: What are the standard synthetic routes for 7-Iodoquinolin-8-ol, and how can purity be verified?
Methodological Answer:
this compound (CAS 130-26-7) is synthesized via halogenation of quinolin-8-ol derivatives. A classic method involves iodination of 5-chloro-8-hydroxyquinoline under controlled conditions, as described in early patents . Purification typically employs recrystallization using ethanol or methanol. Purity verification requires a combination of techniques:
- Elemental analysis to confirm stoichiometry.
- Spectroscopic characterization (¹H/¹³C NMR, IR) to validate structural integrity .
- HPLC with UV detection for quantitative purity assessment (≥95% recommended for research use).
Advanced: What experimental strategies optimize yield and regioselectivity in this compound synthesis?
Methodological Answer:
Optimization requires systematic screening of reaction parameters:
- Catalyst selection: Evaluate iodine sources (e.g., KI vs. I₂) and their impact on regioselectivity .
- Solvent effects: Polar aprotic solvents (e.g., DMF) may enhance iodination efficiency.
- Temperature gradients: Controlled heating (80–100°C) minimizes side reactions.
Use design-of-experiments (DoE) frameworks to analyze interactions between variables. Confirm outcomes via LC-MS and 2D NMR to resolve positional isomerism .
Basic: Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
Core techniques include:
- ¹H/¹³C NMR: Assign aromatic proton environments and confirm iodination at the 7-position.
- IR spectroscopy: Identify hydroxyl (O–H) and quinoline ring vibrations.
- Mass spectrometry (MS): Validate molecular ion peaks (m/z 305.5 for [M+H]⁺) .
Cross-reference data with published spectra for halogenated quinolines to avoid misassignment .
Advanced: How can researchers resolve discrepancies in NMR spectral assignments for halogenated quinolines?
Methodological Answer:
Ambiguities arise from spin-spin coupling and halogen-induced shielding effects. Strategies include:
- 2D NMR (COSY, HSQC): Map proton-carbon correlations to distinguish adjacent substituents.
- Computational modeling: Compare experimental chemical shifts with density functional theory (DFT)-predicted values.
- Isotopic labeling: Synthesize ¹³C-labeled analogs to trace signal origins . Document all spectral parameters in supplementary data to aid reproducibility .
Basic: What are the known toxicological profiles of this compound in laboratory settings?
Methodological Answer:
Acute toxicity data classify it as Category 3 (oral) and Skin/Irritant Category 2 , necessitating PPE during handling . Chronic toxicity studies are limited, but neurotoxicity concerns (e.g., subacute myelo-optic neuropathy) warrant caution in cellular assays. Always include positive/negative controls (e.g., clioquinol analogs) in toxicity screens .
Advanced: How can in vitro models elucidate neurotoxic mechanisms of this compound derivatives?
Methodological Answer:
Design mechanistic studies using:
- Neuronal cell lines (e.g., SH-SY5Y): Assess mitochondrial dysfunction via ATP/ROS quantification.
- Metal chelation assays: Test affinity for Zn²⁺/Cu²⁺, which may mediate neurotoxicity.
- Transcriptomic profiling: Identify dysregulated pathways (e.g., oxidative stress response) . Validate findings with in vivo models under ethical guidelines.
Advanced: How should researchers address contradictions in reported biological activities across studies?
Methodological Answer:
Contradictions often stem from variability in:
- Purity: Impurities >5% skew bioactivity results; enforce strict QC protocols .
- Assay conditions: Standardize cell lines, incubation times, and solvent controls.
- Data normalization: Use IC₅₀/EC₅₀ values relative to well-characterized reference compounds.
Conduct meta-analyses to identify trends, and publish negative results to reduce publication bias .
Basic: What are the recommended storage conditions for this compound?
Methodological Answer:
Store in airtight, light-resistant containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Monitor stability via periodic HPLC analysis; discard if purity drops below 90% .
Advanced: What kinetic studies predict degradation pathways under physiological conditions?
Methodological Answer:
Perform accelerated stability testing:
- pH-dependent hydrolysis: Incubate in buffers (pH 1–10) and analyze degradation products via LC-MS.
- Thermal gravimetric analysis (TGA): Determine decomposition thresholds (e.g., >150°C).
- Isotope tracer studies: Use deuterated solvents to trace hydrolysis intermediates .
Advanced: How can computational methods aid in designing this compound analogs with enhanced selectivity?
Methodological Answer:
- Molecular docking: Screen analogs against target proteins (e.g., metalloenzymes) to predict binding affinities.
- QSAR modeling: Correlate substituent electronegativity with bioactivity using regression analysis.
- ADMET prediction: Use tools like SwissADME to optimize pharmacokinetic properties . Validate top candidates via synthetic feasibility assessments .
Basic: What literature review strategies ensure comprehensive coverage of this compound research?
Methodological Answer:
- Database searches: Use SciFinder and PubMed with keywords (e.g., "halogenated quinoline toxicity").
- Citation tracking: Follow references from seminal papers (e.g., Das & Mukherji, 1900) .
- Inclusion criteria: Prioritize peer-reviewed journals and avoid non-academic sources (e.g., Wikipedia) .
Advanced: How can systematic reviews resolve gaps in mechanistic data for this compound?
Methodological Answer:
Adopt PRISMA guidelines:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
